molecular formula C19H18O4 B13416602 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- CAS No. 76496-88-3

2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-

Cat. No.: B13416602
CAS No.: 76496-88-3
M. Wt: 310.3 g/mol
InChI Key: ZUJMMGHIYSAEOU-IUODEOHRSA-N
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Description

R,R-Warfarin alcohol: is a chiral compound derived from the reduction of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R- and S-warfarin, with the R-enantiomer being less potent in anticoagulant activity compared to the S-enantiomer . The R,R-Warfarin alcohol is one of the stereoisomers formed during the metabolic reduction of warfarin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R,R-Warfarin alcohol typically involves the reduction of warfarin. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.

Industrial Production Methods: Industrial production of R,R-Warfarin alcohol follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the desired enantiomer . The production is carried out in batch reactors with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: R,R-Warfarin alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to warfarin using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: R,R-Warfarin alcohol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of other chiral compounds .

Biology: In biological research, R,R-Warfarin alcohol is used to study the metabolic pathways of warfarin and its enantiomers. It helps in understanding the stereoselective metabolism and the role of different cytochrome P450 enzymes .

Medicine: R,R-Warfarin alcohol is studied for its potential anticoagulant properties, although it is less potent than S-warfarin. It is also used in pharmacokinetic studies to understand the distribution and elimination of warfarin enantiomers in the body .

Industry: In the pharmaceutical industry, R,R-Warfarin alcohol is used in the development of new anticoagulant drugs. It serves as a reference standard in quality control and analytical testing .

Comparison with Similar Compounds

Uniqueness: R,R-Warfarin alcohol is unique due to its specific stereochemistry, which influences its metabolic pathway and pharmacokinetic properties. Unlike S-warfarin, it is less potent but provides valuable insights into the stereoselective metabolism of warfarin .

Properties

CAS No.

76496-88-3

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1

InChI Key

ZUJMMGHIYSAEOU-IUODEOHRSA-N

Isomeric SMILES

C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Origin of Product

United States

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